molecular formula C23H24N2O6 B2383626 4-(5-(2,6-Dimethoxyphenyl)-3-(methoxycarbonyl)-1H-pyrazol-1-yl)-3-isopropylbenzoic acid CAS No. 184163-80-2

4-(5-(2,6-Dimethoxyphenyl)-3-(methoxycarbonyl)-1H-pyrazol-1-yl)-3-isopropylbenzoic acid

Cat. No.: B2383626
CAS No.: 184163-80-2
M. Wt: 424.453
InChI Key: QUQCKWWVCXYNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-(2,6-Dimethoxyphenyl)-3-(methoxycarbonyl)-1H-pyrazol-1-yl)-3-isopropylbenzoic acid is a complex organic compound characterized by its unique structural features, including a pyrazole ring, methoxy groups, and a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2,6-Dimethoxyphenyl)-3-(methoxycarbonyl)-1H-pyrazol-1-yl)-3-isopropylbenzoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of 2,6-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

    Methoxycarbonylation: The pyrazole derivative is then subjected to methoxycarbonylation using dimethyl carbonate in the presence of a base such as sodium hydride.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the methoxycarbonylated pyrazole with

Properties

IUPAC Name

4-[5-(2,6-dimethoxyphenyl)-3-methoxycarbonylpyrazol-1-yl]-3-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-13(2)15-11-14(22(26)27)9-10-17(15)25-18(12-16(24-25)23(28)31-5)21-19(29-3)7-6-8-20(21)30-4/h6-13H,1-5H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQCKWWVCXYNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)O)N2C(=CC(=N2)C(=O)OC)C3=C(C=CC=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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